The compound 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structural features, which include a pyridazine ring, a triazole moiety, and a sulfanyl group. These structural components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's synthesis and characterization have been documented in various scientific literature and databases, including PubChem and chemical vendors like BenchChem and AchemBlock. These sources provide detailed information about its molecular structure, synthesis methods, and potential applications in scientific research.
This compound can be classified under the following categories:
The synthesis of 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple synthetic steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for this compound is . The structure can be represented by its IUPAC name and SMILES notation:
CC(=O)N1CCCCC1C(=O)N=C(C=C2)N1N=C2C3=NC=CC=C3The compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of nitrogen atoms in the triazole and pyridazine rings enhances its potential as a pharmacological agent.
The compound can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reaction conditions must be optimized to avoid degradation of sensitive functional groups.
The mechanism of action for 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is likely related to its ability to interact with specific biological targets such as enzymes or receptors. These interactions may involve:
The physical properties include:
Chemical properties involve reactivity with various reagents under different conditions. The presence of multiple functional groups allows for diverse reactivity patterns.
The compound has potential applications in various scientific fields:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5